molecular formula C20H28O2 B050934 Norvinisterone CAS No. 6795-60-4

Norvinisterone

Cat. No.: B050934
CAS No.: 6795-60-4
M. Wt: 300.4 g/mol
InChI Key: VOJYZDFYEHKHAP-XGXHKTLJSA-N
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Chemical Reactions Analysis

Types of Reactions: Norvinisterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 17-keto derivatives, while reduction can produce 17-hydroxy derivatives .

Biological Activity

Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

Pharmacodynamics

This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:

  • Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .
  • Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .
  • Modification of Cervical Mucus : Increases viscosity to impede sperm transport .

Biological Activity Summary Table

Activity Mechanism Effect
Progesterone Receptor Agonism Binds to PR, influencing gene expressionSuppresses ovulation
Androgen Receptor Agonism Weak activity; may displace testosterone from SHBGMild androgenic effects
Estrogen Receptor Activity Minimal; primarily through metabolitesNegligible estrogenic effects
Glucocorticoid Receptor Activity Very low affinityNo significant glucocorticoid effects

Clinical Applications

This compound is widely used in various therapeutic contexts:

  • Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .
  • Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .
  • Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .

Case Studies

  • Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .
  • Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .
  • Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:

  • 5α-Dihydronorethisterone : Exhibits biological activity.
  • 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.

The pharmacokinetic profile indicates:

  • Half-life : Approximately 8-10 hours.
  • Bioavailability : About 64% when administered orally.
  • Volume of Distribution : Approximately 4 L/kg, with significant protein binding (38% to SHBG and 61% to albumin) .

Properties

CAS No.

6795-60-4

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

VOJYZDFYEHKHAP-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

Synonyms

Neoprogestin;  Nor-progestelea;  17-Ethenyl-19-nortestosterone;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one;  17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one;  (17α)-17-Hydroxy-19-norpregna-4,20-

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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